Tert-butyl 4-(bromomethyl)indole-1-carboxylate
Overview
Description
Tert-butyl 4-(bromomethyl)indole-1-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(bromomethyl)indole-1-carboxylate typically involves the bromination of a suitable indole precursor. One common method starts with 4-bromo-1H-indole, which undergoes a series of reactions to introduce the tert-butyl and carboxylate groups. The reaction conditions often involve the use of reagents such as tert-butyl (dimethyl)silyl chloride and imidazole in methylene chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(bromomethyl)indole-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts for Coupling Reactions: Palladium-based catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Tert-butyl 4-(bromomethyl)indole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antiviral agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in various chemical research fields.
Material Science: Indole derivatives, including this compound, are explored for their potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of tert-butyl 4-(bromomethyl)indole-1-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole ring system can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: This compound has a similar structure but features a piperidine ring instead of an indole ring.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has an additional alkyne group, making it useful for different synthetic applications.
Uniqueness: Tert-butyl 4-(bromomethyl)indole-1-carboxylate is unique due to the presence of the bromomethyl group, which allows for versatile chemical modifications. Its indole ring system also provides a scaffold for various biological activities, making it a valuable compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-8-7-11-10(9-15)5-4-6-12(11)16/h4-8H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNWJFMNSJLKHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478578 | |
Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220499-13-8 | |
Record name | tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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